2-(4-Bromophenyl)thiophen-3-amine IUPAC name and CAS number
2-(4-Bromophenyl)thiophen-3-amine IUPAC name and CAS number
This guide serves as an in-depth technical monograph for 2-(4-Bromophenyl)thiophen-3-amine , a critical heterocyclic building block in medicinal chemistry and materials science.
Executive Summary & Chemical Identity
2-(4-Bromophenyl)thiophen-3-amine is a functionalized thiophene derivative characterized by an amine group at the C3 position and a para-bromophenyl moiety at the C2 position. This specific substitution pattern renders it a high-value scaffold for the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines , which are prevalent in kinase inhibitor drug discovery (e.g., targeting PI3K, mTOR).
The compound combines a nucleophilic amine with two electrophilic handles (the aryl bromine and the thiophene C2 position), allowing for orthogonal functionalization strategies.
Identity Data
| Parameter | Detail |
| IUPAC Name | 2-(4-Bromophenyl)thiophen-3-amine |
| CAS Number | 183677-02-3 |
| Molecular Formula | C₁₀H₈BrNS |
| Molecular Weight | 254.15 g/mol |
| SMILES | Nc1ccsc1-c1ccc(Br)cc1 |
| InChI Key | XKOJJKOSNQXQGP-UHFFFAOYSA-N |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthesis Strategy & Protocols
The synthesis of 3-aminothiophenes substituted at the C2 position is chemically challenging due to the instability of the free amine and the tendency for polymerization. The most robust, industrial-standard route avoids the direct handling of the free amine until the final step, utilizing a Nitro-Reduction Strategy .
Core Synthesis Workflow
The protocol proceeds in two stages:
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Regioselective Suzuki-Miyaura Coupling: Coupling of 2-bromo-3-nitrothiophene with 4-bromophenylboronic acid.
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Chemoselective Nitro Reduction: Reduction of the nitro group to the amine using Iron/Acetic acid or SnCl₂ to preserve the aryl bromide.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesize 2-(4-bromophenyl)-3-nitrothiophene.
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Rationale: The C2-bromine on the thiophene ring, activated by the adjacent nitro group, is significantly more reactive toward oxidative addition by Pd(0) than the bromine on the phenyl ring. This allows for selective coupling without polymerization.
Protocol:
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Charge: In a 250 mL round-bottom flask, combine 2-bromo-3-nitrothiophene (1.0 equiv, 10 mmol) and 4-bromophenylboronic acid (1.1 equiv, 11 mmol).
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Solvent: Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (20 mL).
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Degas: Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).
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Reaction: Heat to 90°C under argon for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
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Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the amine without debrominating the aryl ring.
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Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it will likely cause hydrodehalogenation (cleaving the C-Br bond). We use a dissolving metal reduction.
Protocol:
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Charge: Dissolve the nitro intermediate (1.0 equiv) in Ethanol (10 vol) or Glacial Acetic Acid.
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Reagent: Add Iron powder (5.0 equiv) and NH₄Cl (saturated aq. solution) if using EtOH, or simply heat in AcOH. Alternatively, use SnCl₂·2H₂O (5.0 equiv) in ethanol.
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Reaction: Heat to 70–80°C for 2–4 hours.
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Workup:
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Isolation: The amine is sensitive to oxidation. Store under inert gas or use immediately in the next step.
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Stabilization: Often converted to the HCl salt for long-term storage.
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Applications & Downstream Chemistry
This compound is a "linchpin" intermediate. The amine (C3) and the adjacent C2-aryl group allow for cyclization reactions to form fused bicyclic systems, while the distal bromine allows for library expansion via further cross-coupling.
Pathway: Synthesis of Thienopyrimidines (Kinase Inhibitor Scaffold)
A primary application is the synthesis of thieno[3,2-d]pyrimidines , a scaffold bioisosteric to quinazolines (e.g., Gefitinib).
Functionalization Logic
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Amine (C3): Nucleophilic. Reacts with isocyanates (ureas), acid chlorides (amides), or aldehydes (reductive amination).
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Aryl Bromide (Para): Electrophilic. amenable to Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing groups (e.g., morpholine, piperazine) essential for ADME properties in drug design.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
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Storage: Keep cold (2–8°C) and dark. The free amine oxidizes slowly in air, turning dark brown. Store under Nitrogen or Argon.[3]
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
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Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.
References
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Synthesis Methodology (Suzuki): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.
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Synthesis Methodology (Nitro Reduction): Ramadas, K., & Srinivasan, N. (1992). Iron/Acetic Acid: A Versatile Reagent for the Reduction of Nitro Compounds.[4] Synthetic Communications.
- Application (Kinase Inhibitors):Thiophene-based Kinase Inhibitors: Synthesis and SAR. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
- Related Scaffold Synthesis:Synthesis of 3-amino-2-arylthiophenes via Suzuki Coupling of 2-bromo-3-nitrothiophene.
